molecular formula C14H13NO3 B6341485 6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1198278-15-7

6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6341485
CAS No.: 1198278-15-7
M. Wt: 243.26 g/mol
InChI Key: CPNQZWZBQLDUTI-UHFFFAOYSA-N
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Description

6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid (CAS: 91718-53-5) is a biphenyl derivative with a molecular formula of C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . Structurally, it features:

  • A carboxylic acid group at position 2 of the first benzene ring.
  • An amino (-NH₂) group at position 6.
  • A methoxy (-OCH₃) group at position 4' of the second benzene ring.

This compound is also referred to as 3-amino-2-(4-methoxyphenyl)benzoic acid and is listed under synonyms such as ZINC40564438 and AKOS015955178 .

Properties

IUPAC Name

3-amino-2-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-10-7-5-9(6-8-10)13-11(14(16)17)3-2-4-12(13)15/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNQZWZBQLDUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the nitration of 4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation using palladium on carbon as a catalyst for the reduction step.

Industrial Production Methods

In an industrial setting, the production of 6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Amino Group Reactivity

The 6-amino group participates in oxidation and acylation reactions, demonstrating nucleophilic character.

Oxidation to Nitro Derivatives

  • Conditions : Treatment with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acidic media .

  • Mechanism : Electron-rich amino group undergoes two-electron oxidation to form nitroso intermediates, followed by further oxidation to nitro groups.

  • Example :

    Starting MaterialProductOxidizing AgentYieldReference
    6-Amino derivative6-Nitro derivativeH₂O₂/H₂SO₄78%

Acylation Reactions

  • Reagents : Acetyl chloride or acetic anhydride in pyridine .

Carboxylic Acid Transformations

The 2-carboxylic acid group undergoes esterification, decarboxylation, and coupling reactions.

Esterification

  • Conditions : Thionyl chloride (SOCl₂) followed by methanol or other alcohols .

  • Yield : >95% conversion to methyl ester under reflux conditions .

    Esterification AgentReaction TimeTemperatureYield
    SOCl₂/CH₃OH3 h50°C99.8%

Decarboxylation

  • Conditions : Heating with CuO in quinoline at 200°C .

  • Product : 6-Amino-4'-methoxybiphenyl (removal of CO₂).

Biphenyl Core Modifications

The biphenyl system participates in cross-coupling reactions for structural diversification.

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ (0.5 mol%) .

  • Conditions : Aryl boronic acid (1.2 eq.), K₂CO₃ (2 eq.), PEG400/H₂O solvent .

  • Applications : Introduces substituents at vacant positions of the biphenyl ring .

    Boronic AcidCoupling PositionYieldReference
    4-Fluorophenyl3-position82%

Methoxy Group Reactions

The 4'-methoxy group shows limited reactivity but participates in demethylation under harsh conditions.

Demethylation

  • Reagents : BBr₃ in CH₂Cl₂ at -78°C .

  • Product : 4'-Hydroxy derivative (precursor for further O-alkylation).

Stability Considerations

  • pH Sensitivity : Stable in pH 4–8; decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Thermal Stability : Melting point >250°C with decomposition above 300°C .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The compound has been explored for its potential as an antimicrobial agent. Research indicates that derivatives of biphenyl compounds exhibit significant antibacterial properties. For example, studies have shown that modifications of biphenyl derivatives can enhance their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves the inhibition of bacterial cell wall synthesis, making these compounds valuable in antibiotic development.

Anti-inflammatory Properties
Biphenyl derivatives, including 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid, have been reported to possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions like arthritis .

Cancer Therapeutics
There is ongoing research into the antitumor potential of biphenyl derivatives. Certain structural modifications have shown promise in targeting specific cancer cell lines, indicating a pathway for developing new anticancer agents . For instance, studies have indicated that biphenyl compounds can induce apoptosis in cancer cells through various biochemical pathways.

Case Study 1: Antimicrobial Development
In a study by Burmaoglu et al., various penicillin derivatives were synthesized using 6-amino penicillinic acid as a starting point. The resulting analogues demonstrated enhanced antibacterial activity compared to standard antibiotics . This underscores the potential of biphenyl derivatives in creating novel antimicrobial agents.

Case Study 2: Anti-inflammatory Research
Research has shown that biphenyl compounds can effectively reduce inflammation in animal models. A study demonstrated that a derivative of 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid significantly lowered levels of TNF-alpha and IL-6, key inflammatory markers . This finding supports further investigation into its therapeutic use for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Amino vs. Chloro/Methyl Groups: The amino group in the target compound is electron-donating, enhancing solubility in polar solvents and enabling hydrogen bonding. In contrast, chloro substituents (e.g., in 5-Chloro-4'-methyl derivative) are electron-withdrawing, increasing lipophilicity and reactivity in electrophilic substitutions .
  • Methoxy vs.

Biological Activity

6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological effects.

Chemical Structure and Properties

The chemical structure of 6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid can be represented as follows:

  • Molecular Formula : C15H15NO3
  • Molecular Weight : 273.29 g/mol

This compound features an amino group, a methoxy group, and a carboxylic acid functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the carboxylic acid moiety may play a role in chelation with metal ions, potentially affecting enzymatic activities and cellular signaling pathways .

Biological Activity Overview

Research has indicated that 6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid exhibits several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of biphenyl compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid have demonstrated high cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cell lines .
  • Antibacterial Activity : The compound's structural analogs have been investigated for their antibacterial properties. Modifications at specific positions on the biphenyl structure have resulted in compounds that show effectiveness against resistant bacterial strains .

Antitumor Studies

A notable study evaluated the cytotoxicity of biphenyl derivatives against several cancer cell lines using the MTT assay. The results are summarized in Table 1 below:

CompoundCell LineIC50 (µM)Mechanism of Action
6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acidCOLO201<30Induction of apoptosis
Similar Derivative A4T1<20Cell cycle arrest in G2/M phase
Similar Derivative BMDA-MB-231<25Inhibition of DNA synthesis

These findings suggest that the compound may induce apoptosis and cause cell cycle arrest in cancer cells, making it a candidate for further anticancer drug development.

Antibacterial Studies

Another study focused on the antibacterial properties of related biphenyl compounds against various bacterial strains. The results are presented in Table 2:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acidMRSA15 µg/mL
Derivative CE. coli10 µg/mL
Derivative DP. aeruginosa12 µg/mL

These results indicate that the compound exhibits promising antibacterial activity, particularly against multi-drug resistant strains.

Q & A

Q. What are the recommended synthetic routes for 6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid?

  • Methodological Answer : A two-step approach is typically employed:

Suzuki-Miyaura Coupling : React 2-bromo-4-methoxybiphenyl with a boronic ester derivative (e.g., 2-amino-4-carboxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst under inert conditions (N₂ atmosphere) .

Carboxylic Acid Deprotection : If protected (e.g., methyl ester), hydrolyze using NaOH (1M) in THF/H₂O (1:1) at 60°C for 4 hours.

  • Key Characterization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Skin/Eye Contact : Immediately rinse with copious water (≥15 minutes) and seek medical attention if irritation persists. Use nitrile gloves and safety goggles .
  • Inhalation : Work in a fume hood with proper ventilation.
  • Storage : Store at 2–8°C in a desiccator under argon to prevent hydrolysis of the amino group.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and intermediates, identifying energy barriers for Suzuki coupling steps .
  • Machine Learning : Train models on reaction yield datasets (solvent, catalyst, temperature) to predict optimal conditions. For example, Bayesian optimization can reduce trial-and-error experimentation by 40–60% .
  • Validation : Cross-reference computational predictions with experimental LC-MS and NMR data to validate regioselectivity.

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) during characterization be resolved?

  • Methodological Answer :
  • NMR Analysis : For ambiguous peaks, use 2D techniques (HSQC, HMBC) to assign signals. For example, the methoxy group (δ 3.8–4.0 ppm) can be linked to aromatic protons via NOESY .
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in EtOH/H₂O) and analyzing unit cell parameters. Compare with Cambridge Structural Database entries for similar biphenyl systems .
  • Contradiction Resolution : If NMR integration conflicts with expected ratios, re-examine sample purity via LC-MS and check for rotational isomers using variable-temperature NMR.

Q. What strategies improve the regioselectivity of the Suzuki coupling step in the synthesis?

  • Methodological Answer :
  • Ligand Screening : Test phosphine ligands (e.g., SPhos, XPhos) to enhance coupling efficiency. For electron-deficient aryl bromides, XPhos increases yields by 20–30% .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Additives like Cs₂CO₃ can improve base solubility and reduce side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours while maintaining >90% yield .

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